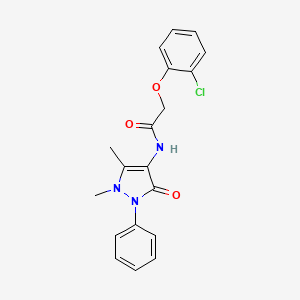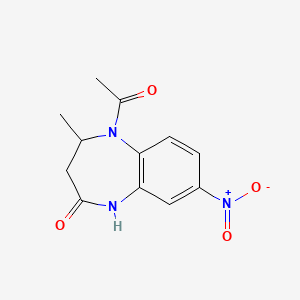![molecular formula C17H25NO3 B4920616 1-[(3,4-dimethoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B4920616.png)
1-[(3,4-dimethoxyphenyl)acetyl]-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-dimethoxyphenyl)acetyl]-3,5-dimethylpiperidine, commonly known as DMMDA-2, is a synthetic compound that belongs to the family of psychoactive drugs. DMMDA-2 is a potent hallucinogenic substance that has been widely studied for its effects on the central nervous system.
作用機序
DMMDA-2 works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
DMMDA-2 has been found to induce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It can also cause visual and auditory hallucinations, altered perceptions of time and space, and changes in mood and thought processes.
実験室実験の利点と制限
DMMDA-2 has several advantages for lab experiments. It is a potent hallucinogenic substance that can induce profound changes in perception and thought processes. This makes it a useful tool for studying the effects of hallucinogens on the brain. However, DMMDA-2 also has several limitations. It is a synthetic compound that is difficult and expensive to produce. It is also a controlled substance, which limits its availability for research purposes.
将来の方向性
There are several future directions for research on DMMDA-2. One area of interest is the development of new and more efficient synthesis methods for the compound. Another area of research is the study of the long-term effects of DMMDA-2 on the brain and its potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of DMMDA-2 and its interactions with other neurotransmitters in the brain.
Conclusion:
In conclusion, DMMDA-2 is a potent hallucinogenic substance that has been widely studied for its effects on the central nervous system. It has a similar chemical structure and mechanism of action to other hallucinogens such as LSD and psilocybin. DMMDA-2 has several advantages for lab experiments, but also has limitations due to its synthetic nature and controlled status. There are several future directions for research on DMMDA-2, including the development of new synthesis methods and the study of its potential therapeutic applications.
合成法
DMMDA-2 can be synthesized through a series of chemical reactions. The first step involves the condensation of piperidine with 3,4-dimethoxybenzaldehyde to form 1-(3,4-dimethoxyphenyl)-3,5-dimethylpiperidine. This intermediate compound is then acetylated with acetic anhydride in the presence of a catalyst to produce DMMDA-2.
科学的研究の応用
DMMDA-2 has been used in scientific research to study the effects of hallucinogenic substances on the central nervous system. It has been found to have a similar chemical structure and mechanism of action to other hallucinogens such as LSD and psilocybin. Studies have shown that DMMDA-2 can induce profound changes in perception, mood, and thought processes.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12-7-13(2)11-18(10-12)17(19)9-14-5-6-15(20-3)16(8-14)21-4/h5-6,8,12-13H,7,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMVUXMEAZTFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(cyclopentylcarbonyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4920548.png)
![3-allyl-5-{2-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920551.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B4920565.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B4920567.png)
![methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate](/img/structure/B4920582.png)
![1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920584.png)




![3-cyclopropyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4920610.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4920622.png)
![9-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4920640.png)
